
3-Hexanone, 2-(2-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Hexanone, 2-(2-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Hexanone, 2-(2-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-” typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction using chlorobenzene and a suitable acylating agent.
Hydroxylation and ketone formation: These steps can be carried out using oxidation reactions with reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and green chemistry principles may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the ketone or triazole moieties.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medically, compounds with similar structures are investigated for their potential therapeutic effects, including antifungal, antiviral, and anti-inflammatory activities.
Industry
In industry, such compounds may be used in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of “3-Hexanone, 2-(2-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-” would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole compound with a wide range of biological activities.
Ketoconazole: An antifungal agent with a triazole ring.
Fluconazole: Another antifungal with a similar structure.
Uniqueness
“3-Hexanone, 2-(2-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.
属性
CAS 编号 |
107658-89-9 |
|---|---|
分子式 |
C14H16ClN3O2 |
分子量 |
293.75 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)hexan-3-one |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-5-13(19)14(20,8-18-10-16-9-17-18)11-6-3-4-7-12(11)15/h3-4,6-7,9-10,20H,2,5,8H2,1H3 |
InChI 键 |
UYVVXABFYBJLQK-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C(CN1C=NC=N1)(C2=CC=CC=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


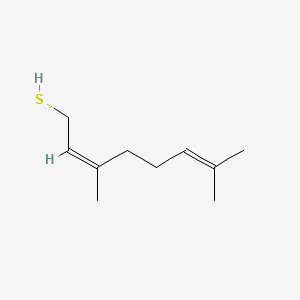
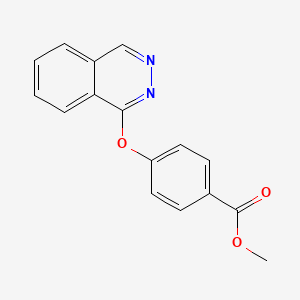
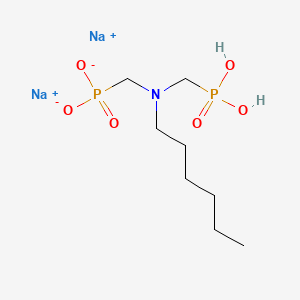
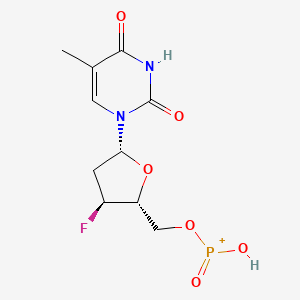
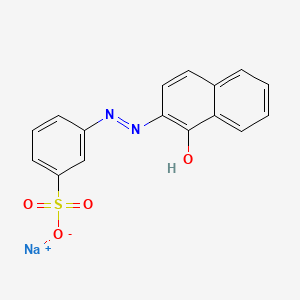
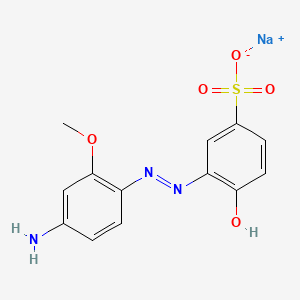
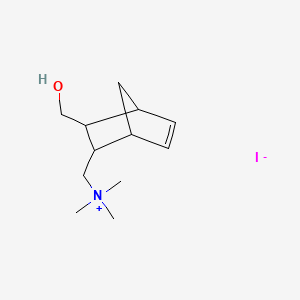
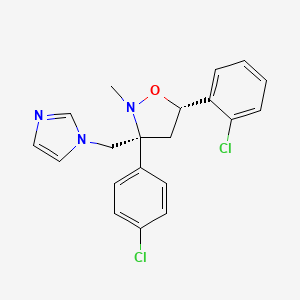
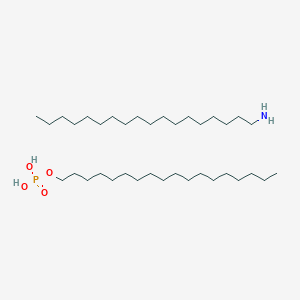
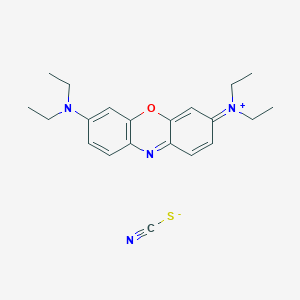

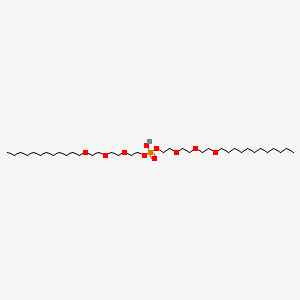
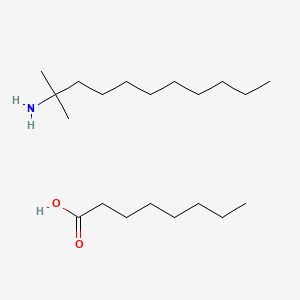
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)
